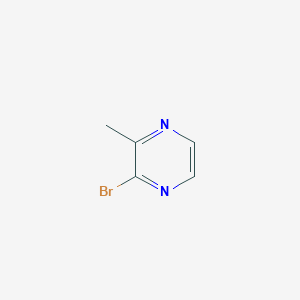

2-Bromo-3-methylpyrazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBGCAETKIKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499048 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120984-76-1 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120984-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 Methylpyrazine

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-3-methylpyrazine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the electron-deficient pyrazine (B50134) ring makes it a suitable electrophilic partner for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov Due to the commercial availability and low toxicity of many boronic acids, this reaction is highly favored in synthetic chemistry. researchgate.net The reactivity of the aryl halide partner generally follows the order I > Br > Cl. yonedalabs.com

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids and their corresponding boronate esters, such as pinacol (B44631) esters. yonedalabs.com These reactions provide a direct route to 2-aryl- and 2-heteroaryl-3-methylpyrazines, which are important scaffolds in medicinal chemistry and materials science. researchgate.net The reaction typically requires a palladium catalyst, a base, and an appropriate solvent. While direct examples for this compound are specific to proprietary synthesis, numerous studies on analogous bromopyrazines and bromopyridines establish the general feasibility and conditions for this transformation. researchgate.netrsc.org For instance, highly functionalized 6-bromopyrazines have been successfully coupled with biphenyl (B1667301) boronic acid using Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base. rsc.org Similarly, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been coupled with substituted benzeneboronic acids using Pd(PPh₃)₄. rsc.org

The table below summarizes typical conditions used for the Suzuki-Miyaura coupling of related brominated aza-aromatic compounds with various organoboron reagents.

| Catalyst System | Base | Solvent | Coupling Partner Example | Product Type | Citation |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Biphenyl boronic acid | 6-Arylpyrazine | rsc.org |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Methoxybenzeneboronic acid | 2,5-Diaryl-3,6-dimethylpyrazine | rsc.org |

| Pd(OAc)₂ / SPhos | CsF | Isopropanol | Benzofuran-2-boronic acid | 2-Heteroaryl-benzofuran | rsc.org |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | Arylboronic acids | Biaryl compounds | organic-chemistry.org |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: researchgate.netlibretexts.orgnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step forms a square planar palladium(II) intermediate, where the palladium has inserted itself into the carbon-bromine bond. yonedalabs.comlibretexts.org

Transmetalation : The next step is transmetalation, which is characteristic of this type of cross-coupling reaction. nih.gov The organoboron compound, activated by a base (e.g., carbonate, phosphate), transfers its organic group (aryl or heteroaryl) to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex. researchgate.netnih.gov The presence of a base is crucial for facilitating the transfer of the organic group from the boron atom to the palladium center. researchgate.net

Reductive Elimination : The final step is reductive elimination. The two organic groups on the palladium(II) complex couple, forming the desired biaryl product (e.g., 2-aryl-3-methylpyrazine) and a new C-C bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

The Sonogashira coupling is a method for forming C-C bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. nrochemistry.comgold-chemistry.org This reaction is unique in its use of a dual-catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. organic-chemistry.org It allows for the synthesis of aryl alkynes from substrates like this compound. The reaction is valued for its reliability and tolerance of a wide range of functional groups and can often be performed under mild, room-temperature conditions. nrochemistry.comgold-chemistry.org

The reactivity of the halide partner follows the trend I > OTf > Br > Cl, making bromides like this compound effective substrates. nrochemistry.com The general mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. nrochemistry.com

The table below outlines a representative set of conditions for the Sonogashira coupling of an aryl bromide.

| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Product Type | Citation |

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Terminal Alkyne | Aryl Alkyne | nrochemistry.com |

| PdCl₂(PPh₃)₂/DVB | None (Copper-free) | NaOH | Methanol | Terminal Alkyne | Aryl Alkyne | thalesnano.com |

| Pd(OAc)₂ | CuI | Et₃N | DMF | Terminal Alkyne | Aryl Alkyne | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org It enables the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org This reaction is of significant importance for the synthesis of pharmaceuticals and other biologically active compounds where an aniline (B41778) or related C-N linkage is present. researchgate.net

This compound can serve as the electrophilic partner in this reaction. A close analogue, 2-bromo-6-methyl pyridine (B92270), has been shown to react effectively with amines like trans-1,2-diaminocyclohexane. chemspider.com The reaction requires a palladium precursor, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org

A specific example of Buchwald-Hartwig amination conditions for a related substrate is detailed below.

| Palladium Source | Ligand | Base | Solvent | Amine Partner | Product Type | Citation |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBu-t | Toluene | trans-1,2-Diaminocyclohexane | N,N'-diaryl-diamine | chemspider.com |

The Heck reaction is a palladium-catalyzed method that forms a C-C bond by coupling an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.org The reaction typically yields a trans-substituted alkene. organic-chemistry.org Halogenated pyrazines are known to be suitable substrates for the Heck reaction. For example, 2,3-dichloropyrazine (B116531) has been shown to undergo Heck coupling with various acrylates and styrenes. rsc.org The reaction of this compound with an alkene like ethyl acrylate (B77674) would be expected to proceed under similar conditions to yield the corresponding 2-alkenyl-3-methylpyrazine derivative.

The reaction conditions, particularly temperature, can influence the product distribution. rsc.org A palladium source, often with a phosphine ligand, and a base are essential components of the catalytic system. organic-chemistry.orgfu-berlin.de

The table below presents conditions used for the Heck reaction with a related dichloropyrazine substrate.

| Catalyst System | Base | Solvent | Alkene Partner | Product Type | Citation |

| Pd(OAc)₂ / X-Phos | Cs₂CO₃ | 1,4-Dioxane | Ethyl acrylate | 2,3-Dialkenylpyrazine | rsc.org |

| Pd(OAc)₂ | Et₃N | DMF | Styrene | Alkenyl-Aromatic | organic-chemistry.orgfu-berlin.de |

Negishi-like Couplings

The Negishi cross-coupling reaction, which involves the nickel- or palladium-catalyzed reaction of organozinc reagents with organic halides, is a versatile method for forming carbon-carbon bonds. rsc.orgorganic-chemistry.org This reaction has been successfully applied to pyrazine systems, demonstrating its utility in the synthesis of complex pyrazine derivatives. rsc.org For instance, various dichloropyrazines can undergo direct metalation followed by Negishi cross-coupling with iodoarenes to yield the corresponding coupled products. rsc.org

While direct Negishi couplings involving this compound are not extensively detailed in the provided search results, the reactivity of similar halopyrazines suggests its suitability as a substrate. For example, nickel-catalyzed Negishi reactions have been used to synthesize 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives from the corresponding pyrazine triflate. rsc.org This indicates that the pyrazine core is amenable to such coupling conditions. The choice of catalyst can be critical; for instance, replacing a less selective catalyst with Pd(dppf)Cl₂ has been shown to improve yields and overcome issues with the formation of isomeric mixtures in the coupling of halopyrazines with alkylzinc halides. rsc.org The development of palladacycle precatalysts has further expanded the scope of Negishi couplings, enabling reactions under mild conditions for a wide range of heterocyclic halides. nih.gov

Role of Palladium Catalysts and Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The effectiveness of these reactions with substrates like this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. sigmaaldrich.com

The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca The ligands stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands, such as dialkylbiarylphosphines (e.g., RuPhos, SPhos, X-Phos), have proven to be highly effective in promoting the cross-coupling of challenging substrates, including heteroaryl chlorides, under mild conditions. nih.govsigmaaldrich.comresearchgate.net

For instance, in Negishi couplings, the use of a palladacycle precatalyst with a dialkylbiarylphosphine ligand like L3 (a specific ligand not fully detailed in the snippets) has enabled the efficient coupling of various heteroarylzinc reagents with heteroaryl halides at room temperature. nih.gov Similarly, in Buchwald-Hartwig amination reactions, catalyst systems composed of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as BINAP are commonly employed. chemspider.com The choice of ligand is crucial; for example, Pd(Amphos)₂Cl₂ was identified as the optimal catalyst for certain zinc-mediated Negishi-like couplings in aqueous media. sigmaaldrich.com The steric and electronic properties of both the pyrazine substrate and the coupling partners influence the selection of the most appropriate catalyst system.

Nucleophilic Substitution Reactions

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. thieme-connect.de Consequently, halopyrazines like this compound are generally more reactive towards nucleophilic substitution than their corresponding pyridine analogues. thieme-connect.de These reactions typically proceed through an addition-elimination mechanism. thieme-connect.de

Amination Reactions

The introduction of an amino group onto the pyrazine ring can be achieved via nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.net The Buchwald-Hartwig reaction has become a general method for forming C-N bonds and is applicable to a wide range of nitrogen-containing nucleophiles and aryl halides. researchgate.netresearchgate.net

For a substrate like this compound, the Buchwald-Hartwig amination would involve reacting the bromopyrazine with an amine in the presence of a palladium catalyst and a base. A typical catalyst system consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand, like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), with a strong base like sodium tert-butoxide (NaOtBu). chemspider.com These conditions have been successfully used for the amination of other brominated nitrogen heterocycles. chemspider.com The steric hindrance from the methyl group at the 3-position may influence the regioselectivity of the reaction.

Displacement of Halogen for Functional Group Introduction

The bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. byjus.commasterorganicchemistry.com The electron-withdrawing nature of the pyrazine nitrogens facilitates the attack of nucleophiles on the carbon atom bearing the bromine. thieme-connect.de

This reactivity allows for the displacement of the bromide by a range of nucleophiles, such as alkoxides, thiolates, and cyanide, to introduce new functionalities onto the pyrazine ring. The general principle involves a stronger nucleophile replacing a weaker one. byjus.com The reaction conditions, including the choice of solvent, can influence the reaction mechanism and outcome. For instance, polar aprotic solvents often favor SNAr mechanisms.

Metalation and Electrophilic Trapping Reactions

Directed ortho-metalation (DoM) and lateral metalation are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netresearchgate.net These reactions involve the deprotonation of a C-H bond directed by a nearby functional group, followed by quenching the resulting organometallic intermediate with an electrophile.

Regioselective Lithiation of Alkyl-Substituted Pyrazines

The metalation of alkyl-substituted pyrazines can be challenging and often results in poor regioselectivity. mdpi.com However, research has shown that lateral metalation, which is the deprotonation of the alkyl group, can be achieved. For example, 2,3-dimethylpyrazine can be regioselectively metalated at one of the methyl groups using n-butyllithium (n-BuLi). mdpi.com The resulting lithiated intermediate can then be trapped with an electrophile, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the functionalized product. mdpi.com

This lateral lithiation is promoted by the nitrogen atoms in the pyrazine ring, which stabilize the resulting carbanion. researchgate.net The reaction can be performed in solvents like tetrahydrofuran (B95107) (THF) at low temperatures or in more environmentally friendly solvents like cyclopentyl methyl ether. mdpi.com In the case of this compound, the presence of the bromine atom adds another layer of complexity. Metalation could potentially occur either at the methyl group (lateral metalation) or via halogen-metal exchange at the C-2 position. The regioselectivity would likely be highly dependent on the specific reaction conditions, including the choice of the organolithium reagent and the temperature. arkat-usa.org Studies on substituted pyridines have shown that such regioselectivity can be carefully controlled. arkat-usa.org

Trapping with Electrophiles for Diversification

The functionalization of the pyrazine core in this compound can be effectively achieved through metallation followed by trapping with various electrophiles. This strategy allows for the introduction of a wide range of substituents, leading to highly diversified pyrazine derivatives. The process typically involves the deprotonation of a ring C-H bond using a strong base, such as a mixed lithium/metal amide, to form a transient organometallic intermediate. This intermediate is then quenched with an electrophile.

Research on related chloropyrazine derivatives has demonstrated the efficacy of using reagents like 2,2,6,6-tetramethylpiperidide magnesium chloride lithium chloride (TMPMgCl·LiCl) or the corresponding zinc derivative (TMPZnCl·LiCl). researchgate.net These bases can selectively deprotonate the pyrazine ring, and the resulting organometallic species can react with a variety of electrophiles. researchgate.net For this compound, the most likely position for deprotonation would be C-5 or C-6, depending on steric and electronic factors.

The subsequent trapping of this metallated intermediate with different electrophiles can yield a diverse array of functionalized pyrazines. This methodology is instrumental in the synthesis of complex molecules, including natural products like coelenterazine. researchgate.net

Table 1: Examples of Electrophilic Trapping for Pyrazine Diversification (Based on analogous reactions of halopyrazines)

| Metallating Agent | Electrophile | Product Type | Reference |

| TMPMgCl·LiCl | Aryl Iodide (in presence of a Pd catalyst) | Arylated Pyrazine | researchgate.net |

| TMPZnCl·LiCl | Benzoyl Chloride (in presence of a Pd catalyst) | Acylated Pyrazine | researchgate.net |

| Mg, Zn | Iodine (I₂) | Iodopyrazine | thieme-connect.de |

| Mg, Zn | Allyl Bromide | Allylated Pyrazine | thieme-connect.de |

| Mg, Zn | (Trimethylsilyl)cyanide (TMSCN) | Silylated Pyrazine | thieme-connect.de |

This approach highlights the synthetic utility of this compound as a building block, enabling the construction of complex molecular architectures through sequential and selective functionalization. researchgate.net

Elimination Reactions and Rearrangements

The bromine substituent on the pyrazine ring can participate in elimination reactions, and the intermediates formed during bromination or subsequent reactions can undergo rearrangements.

Mechanistic Investigations of Brominated Hydrocarbons

Elimination reactions of brominated hydrocarbons, including bromo-heterocycles, can proceed through several mechanisms, primarily the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways. researchgate.netlibretexts.org

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (bromine), while the C-Br bond breaks simultaneously to form a double bond. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. libretexts.org For an E2 reaction to occur, the proton and the leaving group typically need to be in an anti-periplanar conformation. testbook.com

E1cB Mechanism: This is a two-step process that begins with the deprotonation of a carbon to form a carbanion intermediate. researchgate.netlibretexts.org This step is favored when the proton is particularly acidic. In the second, slower step, the lone pair on the carbanion expels the leaving group to form the double bond. researchgate.netlibretexts.org This mechanism is often observed when the leaving group is poor and the carbanion is stabilized. researchgate.net

The choice between these mechanisms can be influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. researchgate.net Mechanistic studies on the degradation of various brominated hydrocarbons have revealed complex reaction pathways, often involving radical intermediates as well. mdpi.comcdnsciencepub.com For instance, nickel-catalyzed reactions of alkyl bromides can proceed via a mechanism involving halide elimination. nih.gov

Table 2: Comparison of E2 and E1cB Elimination Mechanisms

| Feature | E2 Mechanism | E1cB Mechanism |

| Kinetics | Second-order | Can be first or second-order |

| Intermediate | None (concerted) | Carbanion |

| Stereochemistry | Requires anti-periplanar geometry | No strict stereochemical requirement |

| Leaving Group | Good leaving group required | Can occur with poor leaving groups |

| Base | Strong base favors this pathway | Strong base required to form carbanion |

Carbocation Rearrangements in Bromination Processes

During electrophilic bromination reactions, carbocation intermediates can be formed, which are susceptible to rearrangement to form more stable cations. libretexts.org While the arenium ion intermediate formed during the standard electrophilic aromatic substitution on benzene (B151609) is generally stabilized by resonance and does not typically rearrange, rearrangements can be prominent in other systems. libretexts.org

Carbocation rearrangements primarily occur through two main pathways:

Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation migrates with its pair of electrons to the positively charged carbon. libretexts.org

Alkyl Shift: An alkyl group migrates in a similar fashion to a hydride shift. libretexts.orgorganicchemistrytutor.com

These 1,2-shifts result in a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). libretexts.org The migratory aptitude generally follows the order: Hydride > Phenyl > Alkyl (tertiary > secondary > primary). organicchemistrytutor.com

In the context of pyrazine chemistry, studies on the bromination of norbornadiene-fused pyrazines have shown the formation of products derived from a Wagner-Meerwein type skeletal rearrangement. oup.com This suggests the involvement of a carbocation-like intermediate, possibly a 2H-pyrazinium ion, which undergoes rearrangement before the final product is formed. oup.com Such rearrangements are a key consideration in predicting the products of bromination reactions, especially when dealing with complex or strained heterocyclic systems. oup.com

Computational Chemistry and Theoretical Studies of Pyrazine Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for investigating the structure and properties of pyrazine (B50134) derivatives. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, electronic distribution, and spectroscopic characteristics.

Electronic Structure Analysis

The electronic structure of a pyrazine derivative is fundamentally influenced by its substituents. In 2-Bromo-3-methylpyrazine, the interplay between the electron-donating methyl group and the electron-withdrawing, yet bulky, bromine atom dictates the charge distribution and reactivity of the pyrazine ring.

Theoretical studies on substituted pyrazines, such as 2-methylpyrazine (B48319) (MP) and 2-amino-5-bromopyrazine (B17997) (ABP), offer a comparative basis for understanding these effects. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. For many pyrazine derivatives, the HOMO is often located over the pyrazine ring and the substituent atoms, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is typically distributed across the pyrazine ring, highlighting the areas prone to nucleophilic attack. researchgate.netresearchgate.net

NBO (Natural Bond Orbital) analysis further elucidates the charge distribution. In pyrazine itself, the nitrogen atoms carry a negative charge, while the carbon atoms are positively charged. semanticscholar.org The introduction of a methyl group generally increases the electron density on the adjacent ring atoms, while a bromine atom withdraws electron density. This push-pull effect in this compound is expected to create a nuanced electronic landscape across the molecule.

Molecular Orbital Energy Gap and its Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. semanticscholar.org

The following table presents calculated quantum chemical parameters for related pyrazine derivatives, providing a basis for estimating the properties of this compound.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-methylpyrazine (MP) | -6.59 | -1.13 | 5.46 |

| 2-amino-5-bromopyrazine (ABP) | -6.44 | -1.60 | 4.84 |

| Pyrazine | -7.13 | -1.33 | 5.80 |

Data sourced from a DFT study at the B3LYP level. researchgate.net

Spectroscopic Property Prediction and Correlation

DFT calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. Theoretical frequency calculations for methylpyrazines have enabled a revised and more accurate assignment of their vibrational modes. researchgate.net The vibrational frequencies of the pyrazine ring are sensitive to the mass and electronic effects of substituents. The C-H stretching vibrations, methyl group deformations, and ring breathing modes are all identifiable and can be correlated with experimental spectra. researchgate.net For this compound, DFT could precisely predict the vibrational frequencies associated with the C-Br bond, in addition to the modes influenced by the methyl group and the pyrazine core.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). rsc.org The calculations can determine the energies of electronic transitions, such as n→π* and π→π*, which are characteristic of heterocyclic aromatic compounds. The substitution pattern on the pyrazine ring influences the position and intensity of these absorption bands.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. This approach is particularly useful for understanding reaction dynamics and intermolecular interactions, such as those involved in inhibition processes.

Investigation of Reaction Mechanisms at the Molecular Level

MD simulations can be used to model the dynamic behavior of molecules during a chemical reaction. For pyrazine derivatives, this could involve simulating processes such as their interaction with a metal surface or their behavior in a solvent. For example, in the context of corrosion inhibition, MD simulations show how pyrazine molecules adsorb onto a metal surface. researchgate.netresearchgate.net These simulations reveal the preferred orientation of the molecule on the surface, which is often a flat or near-flat arrangement to maximize the interaction between the π-electrons of the pyrazine ring and the metal's d-orbitals. researchgate.netresearchgate.net The interaction energy, which indicates the strength of the adsorption, can also be calculated.

The following table shows the interaction and binding energies for related pyrazine inhibitors on an Fe (110) surface, as determined by MD simulations.

| Molecule | Interaction Energy (kJ/mol) | Binding Energy (kJ/mol) |

| 2-methylpyrazine (MP) | -486.0 | 486.0 |

| 2-amino-5-bromopyrazine (ABP) | -589.6 | 589.6 |

Data sourced from a Molecular Dynamics simulation study. researchgate.net

These simulations demonstrate that the nature of the substituents significantly affects the binding energy. The higher binding energy for 2-amino-5-bromopyrazine compared to 2-methylpyrazine suggests a stronger adsorption, which is attributed to the presence of both the amino and bromo groups. researchgate.net This provides a strong indication that this compound would also exhibit strong interaction with such surfaces.

Elucidation of Inhibitory Actions and Interactions

MD simulations are a powerful tool for studying the inhibitory action of molecules on biological targets, such as enzymes. By simulating the interaction between a ligand (the pyrazine derivative) and a protein, researchers can understand the binding modes and the key intermolecular forces at play. These simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. peerj.com

In studies of kinase inhibitors, for example, MD simulations have been used to assess the stability of pyrazine derivatives within the enzyme's binding pocket. chemrxiv.org The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is monitored to determine the stability of the complex. A stable RMSD suggests a stable binding mode. chemrxiv.org Per-residue energy decomposition analysis can then identify the specific amino acid residues that contribute most significantly to the binding energy, providing crucial information for the design of more potent inhibitors. peerj.com Although specific MD studies on this compound as an inhibitor are not widely published, the methodologies applied to other pyrazine-based inhibitors demonstrate the potential of this approach to elucidate its mechanism of action on a given biological target. rsc.orgchemrxiv.org

Applications of 2 Bromo 3 Methylpyrazine in the Synthesis of Advanced Materials and Specialty Chemicals

Precursor in the Synthesis of Heterocyclic Scaffolds

The reactivity of 2-bromo-3-methylpyrazine makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest due to their presence in many biologically active compounds and functional materials.

Imidazopyridines and Imidazopyrazines

This compound is a key starting material for the synthesis of imidazopyrazine derivatives. For instance, it can react with 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone to produce 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. nih.gov This reaction highlights the utility of the bromo-substituent in facilitating the construction of the fused imidazole (B134444) ring. The general synthesis of imidazo[1,2-a]pyrazines often involves the condensation of a 2-halopyrazine with an appropriate partner. tubitak.gov.tr

The synthesis of imidazo[1,2-a]pyrazines can be achieved through several methods, including the reaction of 2-aminopyrazine (B29847) with α-functional carbonyl compounds. tubitak.gov.tr A common route involves the reaction of a 2-amino-3-bromopyrazine (B41547) derivative with an α-haloketone. For example, 2-amino-3-bromo-5-methyl pyrazine (B50134), which can be synthesized from 2-amino-5-methyl-pyrazine, serves as a precursor for various imidazo[1,2-a]pyrazine (B1224502) derivatives. tsijournals.comtsijournals.com These compounds have been investigated for a range of biological activities. dergipark.org.tr The development of efficient synthetic protocols, including microwave-assisted and iodine-catalyzed one-pot three-component reactions, has expanded the library of accessible imidazopyrazine derivatives. tubitak.gov.trrsc.org

Furthermore, functionalization of the imidazopyrazine core, such as through Suzuki coupling reactions at the bromine-substituted position, allows for the introduction of various aryl and heteroaryl groups, leading to a diverse range of compounds with potential applications in medicinal chemistry. nih.govrsc.org

Table 1: Synthesis of Imidazopyrazine Derivatives

| Starting Material | Reagent | Product | Application Area |

| This compound | 2-Bromo-1-(6-bromo-3-pyrid-yl)ethanone | 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine | Heterocyclic Synthesis nih.gov |

| 2-Amino-3-chloropyrazine | α-Chloro-para-fluoro-acetophenone | Dihalo imidazopyrazine intermediate | Medicinal Chemistry nih.gov |

| 2-Amino-3-bromo-5-methyl pyrazine | Acyl bromides | Imidazo[1,2-a]pyrazine derivatives | Medicinal Chemistry tsijournals.comtsijournals.com |

| Aryl aldehyde, 2-aminopyrazine | tert-Butyl isocyanide | Imidazo[1,2-a]pyrazine derivatives | Anticancer Activity rsc.org |

Pyrrolopyrazines

This compound is also a valuable precursor for the synthesis of pyrrolopyrazines, another important class of nitrogen-containing heterocyclic compounds. The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through various strategies, often involving the cyclization of suitably substituted pyrrole (B145914) precursors. mdpi.com

One approach involves the reaction of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297) to construct the pyrazine ring fused to the pyrrole. mdpi.com While not a direct use of this compound, related brominated pyrazines can be utilized in palladium-catalyzed coupling reactions to build the pyrrolopyrazine scaffold. For example, Sonogashira coupling of halopyrazines with terminal alkynes is a key step in the synthesis of certain pyrrolopyrazine derivatives. rsc.org

The functionalization of the pyrrolopyrazine core is crucial for tuning its properties. Regioselective C-N functionalization of brominated pyrrolopyrazines can yield dipyrrolopyrazine derivatives, which are of interest in materials science.

Table 2: Synthesis of Pyrrolopyrazine Derivatives

| Precursor Type | Key Reaction | Resulting Scaffold | Potential Application |

| 2-Formylpyrrole-based enaminones | Cyclization with ammonium acetate | Pyrrolo[1,2-a]pyrazines | Antifungal agents mdpi.com |

| Dihalo-pyrrolopyrazines | Regioselective amination | Amino-pyrrolopyrazines | Organic optoelectronics researchgate.net |

| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Sonogashira coupling and cyclization | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | Heterocyclic synthesis rsc.org |

Thiazolopyrazines

The synthesis of thiazolopyrazines, which contain a fused thiazole (B1198619) and pyrazine ring system, can also utilize brominated pyrazine precursors. While direct synthesis from this compound is not explicitly detailed in the provided context, related brominated pyrazines are key intermediates. For instance, the reaction of 2,3,5-tribromopyrazine (B1438960) with isothiocyanates can lead to the formation of thiazolopyrazines. smolecule.com

Another synthetic route involves the cyclization of aminopyrazine-thiols. For example, 2-amino-5-bromopyrazine-3-thiol can react with potassium ethyl xanthate to yield 6-bromothiazolo[4,5-b]pyrazine-2-thiol. These methods demonstrate the importance of halogenated pyrazines in constructing the thiazolopyrazine core, which is a scaffold of interest for its potential biological activities. sioc-journal.cnnih.gov

Table 3: Synthesis of Thiazolopyrazine Derivatives

| Starting Material | Key Reagent/Reaction | Product |

| 2,3,5-Tribromopyrazine | Isothiocyanates | Thiazolopyrazines smolecule.com |

| 2-Amino-5-bromopyrazine-3-thiol | Potassium ethyl xanthate | 6-Bromothiazolo[4,5-b]pyrazine-2-thiol |

| 6-Ethylthiouracil, bromoacetic acid, aldehyde | One-pot regioselective reaction | Thiazolo[2,3-a]pyrimidine derivatives rsc.org |

Role in the Development of Functional Materials

The pyrazine ring, being an electron-withdrawing N-heterocycle, is a valuable component in the design of functional materials. researchgate.net this compound, by providing a reactive handle for further molecular elaboration, plays a role in the development of materials with specific optical and electronic properties.

Dyes and Electroluminescent Materials

Pyrazine derivatives are extensively used in the development of dyes and electroluminescent materials for applications such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in push-pull chromophores, which are essential for achieving intramolecular charge transfer (ICT) and, consequently, luminescence. researchgate.net

While direct applications of this compound in specific dye molecules are not detailed, its role as a building block for more complex pyrazine-containing structures is evident. For instance, indenopyrazine derivatives, which can be synthesized from pyrazine precursors, have shown promise as deep-blue emitters in OLEDs with high external quantum efficiencies. rsc.orgkoreascience.kroptica.org The synthesis of acenaphthopyrazine derivatives containing diphenylamine (B1679370) has led to materials that are highly fluorescent in the green-yellow to red region and have been used as hole-transporting and emitting materials in electroluminescent devices. acs.org The ability to functionalize the pyrazine core, a process often initiated from a halopyrazine, is critical for tuning the emission color and performance of these materials.

Table 4: Performance of Pyrazine-Based Electroluminescent Materials

| Material Type | Emission Color | Key Performance Metric | Reference |

| Indenopyrazine Derivative | Deep Blue | External Quantum Efficiency: 4.6% | rsc.orgkoreascience.kr |

| Acenaphthopyrazine Derivative | Green-Yellow | External Quantum Efficiency: 2.0-2.6% | acs.org |

| PY-EIP (Indenopyrazine with pyrene (B120774) side groups) | Blue | Luminance Efficiency: 5.15 cd/A | optica.org |

Coordination Chemistry Ligands

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to act as effective and stable complexing agents or ligands in coordination chemistry. mdpi.comresearchgate.net This property is fundamental to the design of various metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, catalytic, and photophysical properties.

This compound can be used to synthesize more complex ligands. For example, deprotonation of 2,3-dimethylpyrazine (B1216465) followed by reaction with a phosphine (B1218219) electrophile can yield phosphine-functionalized pyrazines. mdpi.com These P,N-type ligands are of interest for their potential applications in organometallic catalysis. The bromo-substituent on this compound offers a site for further modification through cross-coupling reactions, allowing for the creation of multidentate ligands with tailored coordination properties.

The ability of pyrazine-based ligands to bridge metal centers has been exploited to create a vast array of coordination compounds with diverse structures and functionalities. The electronic properties of the pyrazine ring can be modulated by substituents, which in turn influences the properties of the resulting metal complexes.

Organic Nonlinear Optical Materials

Organic molecules with nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics, including technologies like optical communications and data storage. The NLO response of a molecule is often linked to the presence of a π-conjugated system and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

While direct studies detailing the NLO properties of materials derived specifically from this compound are not extensively documented in publicly available research, the broader class of pyrazine-based compounds is a subject of investigation in this field. For instance, the third-order NLO properties of related compounds like 2-amino-5-bromopyrazine (B17997) have been studied. The synthesis of NLO materials often involves creating larger conjugated systems, and the bromo group on this compound is well-suited for this purpose.

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. In principle, this compound can be coupled with various aryl or heteroaryl boronic acids to create extended π-systems. Such reactions would incorporate the electron-deficient pyrazine ring into a larger chromophore, a strategy used to engineer molecules with significant hyperpolarizability, a key requirement for NLO materials. For example, a related compound, methyl 3-bromo-6-methylpyrazine-2-carboxylate, is noted for its utility in Suzuki-Miyaura coupling reactions to prepare substituted pyrazine scaffolds for optoelectronic applications. chemshuttle.com This suggests a viable pathway for utilizing this compound in the development of new organic NLO materials.

Intermediate in Agrochemical Synthesis

The pyrazine scaffold is a component of various biologically active molecules, including those used in the agrochemical industry as herbicides, fungicides, and pesticides. The specific substitution pattern on the pyrazine ring is critical for determining the compound's biological activity and selectivity.

Halogenated pyrazine derivatives are common intermediates in the synthesis of these agrochemicals. A U.S. patent describes various pyrazine-4-carbamate and -urea derivatives as potent herbicides. google.com In the preparative examples of this patent, a structurally similar compound, tert-butyl N-(5-bromo-3-methyl-pyrazin-2-yl)-carbamate, is synthesized as an intermediate, highlighting the relevance of the bromo-methyl-pyrazine core in this class of herbicides. google.com

Furthermore, other halogenated pyrazines are used in agrochemical research. For instance, 5-Chloro-2-(chloromethyl)-3-methylpyrazine is noted for its use in developing herbicides and fungicides. The bromine atom in this compound serves as a versatile handle for synthetic modification, allowing for the introduction of various functional groups necessary for herbicidal or fungicidal activity. While specific commercial agrochemicals derived directly from this compound are not widely publicized, its structural motifs are present in patented agrochemical intermediates, indicating its potential as a key building block in this sector.

Building Block for Protein Degraders

Targeted protein degradation has emerged as a powerful therapeutic strategy in drug discovery. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues utilize small molecules to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These small-molecule degraders are typically modular, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

This compound is classified by chemical suppliers as a "Protein Degrader Building Block". labsolu.ca This classification stems from its utility as a heterocyclic core structure suitable for incorporation into these complex therapeutic agents. The bromine atom is a key feature, providing a reactive site for coupling reactions, which are fundamental to the synthesis of PROTACs and other protein degraders. smolecule.com

The general synthesis of PROTACs often involves the step-wise connection of the three components. The halogenated pyrazine can serve as a central scaffold or part of the linker. Through reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, the this compound core can be efficiently connected to the other components of the degrader molecule. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linkers and ligands to optimize degradation efficiency and selectivity. enamine.netnih.gov

While specific, publicly documented examples of approved protein degraders containing the this compound moiety are not available, its role as a versatile building block is clear from its chemical properties and its inclusion in libraries of compounds designed for the synthesis of these advanced therapeutics. ambeed.compharmalego.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is fundamentally used to map the carbon and hydrogen framework of a molecule.

The structural confirmation of 2-Bromo-3-methylpyrazine is achieved through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) in the spectrum, and the position of this signal (chemical shift, δ) is indicative of its electronic environment.

In the ¹H NMR spectrum of this compound, three distinct signals are expected:

A singlet for the three equivalent protons of the methyl (-CH₃) group. This signal is typically found in the upfield region of the spectrum.

Two distinct signals for the two aromatic protons on the pyrazine (B50134) ring. These protons are in different chemical environments due to the influence of the adjacent bromine and methyl substituents. They appear as doublets in the downfield (aromatic) region of the spectrum.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule, each in a unique electronic environment. The chemical shifts are influenced by the electronegativity of the neighboring atoms (nitrogen and bromine) and the nature of the carbon atom (methyl, aromatic C-H, or aromatic C-Br/C-N).

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.5 | Singlet |

| Pyrazine Ring Proton (H-5) | ~8.2 - 8.4 | Doublet |

| Pyrazine Ring Proton (H-6) | ~8.2 - 8.4 | Doublet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-CH₃) | ~20 - 25 |

| Aromatic Carbons (C-H) | ~140 - 155 |

| Aromatic Carbons (C-N, C-Br) | ~130 - 160 |

By analyzing the chemical shifts, signal integrations (which correspond to the number of protons), and coupling patterns, researchers can confirm that the correct molecular structure has been synthesized.

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. By taking NMR spectra of the reaction mixture at various time intervals, chemists can track the disappearance of starting materials and the appearance of the product, this compound. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Furthermore, NMR is used to assess the purity of the final compound. The presence of signals corresponding to solvents or reaction byproducts can be readily detected. The relative integration of the product signals versus impurity signals allows for a quantitative determination of the sample's purity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₅H₅BrN₂), the nominal molecular weight is 173 g/mol . Mass spectrometry can determine this with high precision. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance.

This results in two molecular ion peaks in the mass spectrum:

An M+ peak corresponding to the molecule containing the ⁷⁹Br isotope.

An M+2 peak of nearly equal intensity, corresponding to the molecule containing the ⁸¹Br isotope.

The observation of this distinct pair of peaks is strong evidence for the presence of a single bromine atom in the molecule.

Expected Molecular Ion Peaks for this compound

| Ion | Isotope | Expected m/z | Relative Intensity |

|---|---|---|---|

| [C₅H₅⁷⁹BrN₂]⁺ (M⁺) | ⁷⁹Br | ~172.97 | ~100% |

| [C₅H₅⁸¹BrN₂]⁺ (M+2⁺) | ⁸¹Br | ~174.97 | ~98% |

In addition to determining the molecular weight, mass spectrometry helps confirm the identity of a synthetic product by analyzing its fragmentation pattern. When the molecular ion is formed in the mass spectrometer, it can break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a "fingerprint" for identification. For this compound, potential fragmentation could involve the loss of the bromine atom or the methyl group, leading to characteristic fragment ions that further support the structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., C-H, C=N, C=C) vibrate at specific, characteristic frequencies. This technique is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several key absorption bands:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.

C=N and C=C stretching: These absorptions from the pyrazine ring appear in the 1400-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the aromatic and methyl C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Bond | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -CH₃) | Stretching | 2850 - 3000 |

| Pyrazine Ring C=N, C=C | Stretching | 1400 - 1600 |

| C-H | Bending | Below 1500 |

The presence of these characteristic bands in the IR spectrum provides corroborating evidence for the structure of this compound, complementing the data obtained from NMR and mass spectrometry.

Identification of Functional Groups

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) are instrumental in identifying the key functional groups within the this compound molecule. These groups include the pyrazine ring, the methyl group (-CH₃), and the carbon-bromine bond (C-Br).

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify functional groups by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies. For this compound, characteristic vibrational modes are expected for the aromatic pyrazine ring, the C-H bonds of the methyl group, and the C-Br bond. Analysis of related compounds, such as 2-methylpyrazine (B48319), shows characteristic pyrazine ring vibrations. nih.govresearchgate.net The C-H stretching and bending vibrations of the methyl group typically appear in well-defined regions of the spectrum. The C-Br stretching vibration is expected at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

¹H NMR: In the proton NMR spectrum of this compound, the protons of the methyl group would give rise to a distinct signal, typically a singlet, in the aliphatic region of the spectrum. The chemical shift of this signal is influenced by the adjacent pyrazine ring. The two protons on the pyrazine ring are in different chemical environments and would be expected to appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their positions relative to the bromo and methyl substituents. For comparison, the aromatic protons of 2-methylpyrazine appear between 8.3 and 8.5 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals, corresponding to the five carbon atoms in the molecule, as they are all in unique electronic environments. The chemical shifts of these carbons would confirm the presence of the pyrazine ring and the methyl group. The carbon atom bonded to the bromine atom would be significantly influenced by the electronegativity of the halogen. libretexts.org The chemical shifts for the carbons in the pyrazine ring are expected in the aromatic region, while the methyl carbon would appear in the upfield, aliphatic region.

Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Characteristic Signals |

|---|---|---|

| FTIR | Aromatic C-H & Ring | Stretching and bending vibrations |

| FTIR | Aliphatic C-H (Methyl) | Stretching and bending vibrations |

| FTIR | C-Br | Stretching vibration at lower wavenumbers |

| ¹H NMR | Pyrazine-H | Signals in the aromatic region (downfield) |

| ¹H NMR | Methyl (-CH₃) | Signal in the aliphatic region (upfield) |

| ¹³C NMR | Pyrazine-C | Signals in the aromatic region (downfield) |

| ¹³C NMR | Pyrazine-C-Br | Signal influenced by bromine's electronegativity |

| ¹³C NMR | Methyl (-CH₃) | Signal in the aliphatic region (upfield) |

X-ray Diffraction Studies

X-ray diffraction (XRD) on a single crystal is a powerful analytical technique that can determine the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nih.gov This method provides detailed information on bond lengths, bond angles, and torsion angles, leading to a definitive confirmation of the molecular structure.

While specific X-ray diffraction studies for this compound are not widely reported in the cited literature, the technique has been successfully applied to determine the crystal structure of the parent compound, pyrazine, and its derivatives. unimas.myresearchgate.net For pyrazine, studies have revealed a planar molecular structure and have precisely measured the C-N and C-C bond lengths, as well as the internal bond angles of the ring. researchgate.net

Unambiguous Structural Assignment

An X-ray crystallographic analysis of this compound would provide an unambiguous assignment of its structure. The resulting electron density map would precisely locate the positions of the carbon, nitrogen, and bromine atoms, confirming the substitution pattern on the pyrazine ring. nih.gov This would definitively establish the relative positions of the bromine atom and the methyl group, distinguishing it from other possible isomers.

The data obtained from such a study would include:

Lattice Parameters: The dimensions of the unit cell.

Bond Lengths: The precise distances between bonded atoms (e.g., C-N, C-C, C-Br, C-H).

Bond Angles: The angles between adjacent bonds (e.g., C-N-C, N-C-C).

Supramolecular Interactions: Information on how molecules are arranged in the crystal, including any intermolecular interactions like hydrogen bonding or halogen bonding. rsc.org

Crystallographic Data for Pyrazine (for comparison)

| Parameter | Reported Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmnn |

| C-N Bond Length | ~1.334 Å |

| C-C Bond Length | ~1.378 Å |

| C-N-C Bond Angle | ~115.1° |

| N-C-N Bond Angle | ~122.4° |

Data derived from studies on the parent pyrazine molecule.

Q & A

Q. Basic

- NMR Spectroscopy : -NMR (CDCl) shows distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.3–8.5 ppm). -NMR confirms the bromine-substituted carbon (δ ~140–145 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at 173.01 (M) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm) and aromatic C-H (~3050 cm) are diagnostic .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure purity assessment (>98%) .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced

The bromine atom at position 2 enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in (3:1) at 80°C yields biaryl derivatives. The methyl group at position 3 sterically hinders para-substitution, directing reactions to the ortho position .

Q. Mechanistic Insight :

- Electron-withdrawing bromine enhances electrophilicity at C2, facilitating oxidative addition with Pd(0).

- Methyl group steric effects reduce competing pathways, improving regioselectivity .

What strategies address contradictions in reported biological activities of this compound derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning and assay conditions. To resolve conflicts:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and compare IC values.

Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .

Case Study :

A derivative, 5-Bromo-6-methylimidazo[1,2-a]pyrazine, showed conflicting anticancer activity (IC = 2–10 µM in different studies). SAR revealed that the imidazo ring’s planarity, not bromine position, dictated potency .

How can this compound serve as a scaffold for designing bioactive compounds?

Advanced

The compound’s dual functionalization (Br at C2, CH at C3) allows modular derivatization:

- Anticancer Agents : Introduce sulfonamide or quinazoline moieties at C2 to target kinase domains .

- Antimicrobials : Couple with thiazole rings via Ullmann coupling to enhance membrane penetration .

- Neurological Probes : Incorporate fluorine isotopes (e.g., ) for PET imaging of neurotransmitter receptors .

Synthetic Example :

Reaction with formamide and KCO under reflux yields imidazo[1,2-a]pyrazine, a potent kinase inhibitor lead .

What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For this compound:

- Electrophilic Aromatic Substitution : C5 and C6 are most reactive due to bromine’s meta-directing effect and methyl’s ortho/para activation .

- Nucleophilic Substitution : Bromine at C2 is susceptible to SNAr reactions in polar aprotic solvents (e.g., DMF) .

Validation :

Experimental nitration (HNO/HSO) predominantly yields 5-nitro-2-bromo-3-methylpyrazine, aligning with DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。